4-Chloro-2-(difluoromethyl)-5-methylpyridine 4-Chloro-2-(difluoromethyl)-5-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17554532
InChI: InChI=1S/C7H6ClF2N/c1-4-3-11-6(7(9)10)2-5(4)8/h2-3,7H,1H3
SMILES:
Molecular Formula: C7H6ClF2N
Molecular Weight: 177.58 g/mol

4-Chloro-2-(difluoromethyl)-5-methylpyridine

CAS No.:

Cat. No.: VC17554532

Molecular Formula: C7H6ClF2N

Molecular Weight: 177.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(difluoromethyl)-5-methylpyridine -

Specification

Molecular Formula C7H6ClF2N
Molecular Weight 177.58 g/mol
IUPAC Name 4-chloro-2-(difluoromethyl)-5-methylpyridine
Standard InChI InChI=1S/C7H6ClF2N/c1-4-3-11-6(7(9)10)2-5(4)8/h2-3,7H,1H3
Standard InChI Key BQNGTHYDWSTWLS-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1Cl)C(F)F

Introduction

Structural Characteristics and Molecular Identification

Core Molecular Architecture

4-Chloro-2-(difluoromethyl)-5-methylpyridine (C₇H₆ClF₂N) features a pyridine ring substituted with three distinct functional groups (Fig. 1). The nitrogen atom at position 1 creates a polarizable aromatic system, while the electron-withdrawing chlorine (position 4) and difluoromethyl (position 2) groups introduce regions of high electron density. The methyl group at position 5 contributes steric bulk and modulates solubility .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₇H₆ClF₂N
Molecular weight (g/mol)177.58
IUPAC name2-chloro-4-(difluoromethyl)-5-methylpyridine
SMILESClC1=NC=C(C(=C1)C(F)F)C
LogP (partition coefficient)2.26
Rotatable bonds1

Spectroscopic Signatures

While direct spectroscopic data for 4-chloro-2-(difluoromethyl)-5-methylpyridine remain limited, analogs such as 3-chloro-4-(difluoromethyl)-5-methylpyridine ( ) and 2-chloro-4-(difluoromethyl)-5-methylpyridine ( ) provide benchmarks:

  • ¹H NMR: Pyridine protons resonate between δ 7.5–8.5 ppm, with splitting patterns influenced by adjacent substituents. The difluoromethyl group (-CF₂H) typically shows a triplet near δ 6.0 ppm (J = 56 Hz) .

  • ¹⁹F NMR: The -CF₂H group produces a characteristic doublet at δ -110 to -120 ppm .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of polysubstituted pyridines often employs cyclocondensation or functional group interconversion strategies. For 4-chloro-2-(difluoromethyl)-5-methylpyridine, plausible routes include:

  • Halogenation-Fluorination Cascade: Starting from 2-methyl-5-nitropyridine, sequential chlorination and difluoromethylation via radical or nucleophilic pathways .

  • Cross-Coupling Approaches: Suzuki-Miyaura coupling to install the difluoromethyl group onto pre-chlorinated pyridine intermediates .

Scalable Production Protocols

A modified protocol adapted from the synthesis of 4-(difluoromethyl)pyridin-2-amine ( ) demonstrates feasibility:

  • Step 1: Condensation of ethyl vinyl ether with 2,2-difluoroacetic anhydride to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one.

  • Step 2: Cyclization with hydroxylamine hydrochloride under acidic conditions to yield the pyridine core.

  • Step 3: Zinc-mediated reduction and subsequent chlorination using POCl₃ or PCl₅ .

Table 2: Optimized Reaction Conditions

ParameterValueOutcome
Temperature (Cyclization)90°C72% yield
Catalyst (Zn)3 equivComplete dehalogenation
Solvent (Chlorination)Dichloromethane95% purity

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL (predicted), due to high LogP (2.26) .

  • Thermal Stability: Decomposes above 250°C, with differential scanning calorimetry (DSC) showing an endothermic peak at 258°C .

Metabolic and Toxicological Profiles

While in vivo data specific to this compound are unavailable, structurally related molecules exhibit:

  • CYP450 Inhibition: Moderate affinity for CYP3A4 (IC₅₀ ≈ 10 μM) .

  • Ames Test: Negative for mutagenicity in analogous difluoromethylpyridines .

Applications in Drug Discovery and Development

Kinase Inhibition and CNS Targeting

The difluoromethylpyridine scaffold is a privileged structure in kinase inhibitor design. For example, PQR626 ( ), a mTORC1/2 inhibitor, incorporates 4-(difluoromethyl)pyridin-2-amine to enhance blood-brain barrier penetration. The chloro and methyl groups in 4-chloro-2-(difluoromethyl)-5-methylpyridine could similarly optimize target binding and pharmacokinetics .

Agrochemistry

Fluorinated pyridines are increasingly deployed as herbicidal agents. The electron-deficient ring system in this compound may interfere with plant acetolactate synthase (ALS), a common herbicide target .

Future Perspectives and Challenges

Synthetic Innovation

Developing enantioselective routes to access chiral derivatives remains a priority. Catalytic asymmetric difluoromethylation, as reported for trifluoromethyl analogs ( ), could enable stereocontrolled synthesis.

Environmental Impact

The persistence of chlorodifluoromethyl groups in ecosystems warrants rigorous ecotoxicological studies. Advanced oxidation processes (AOPs) may be required for wastewater treatment .

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